8-geranyloxypsoralen 8-geranyloxypsoralen 9-[(3,7-Dimethyl-2,6-octadienyl)oxy]-7H-furo[3,2-g][1]benzopyran-7-one is a terpene lactone.
Xanthotoxol geranyl ether is a natural product found in Angelica dahurica var. formosana, Heracleum candicans, and other organisms with data available.
Brand Name: Vulcanchem
CAS No.: 7437-55-0
VCID: VC21329441
InChI: InChI=1S/C21H22O4/c1-14(2)5-4-6-15(3)9-11-24-21-19-17(10-12-23-19)13-16-7-8-18(22)25-20(16)21/h5,7-10,12-13H,4,6,11H2,1-3H3/b15-9+
SMILES:
Molecular Formula: C21H22O4
Molecular Weight: 338.4 g/mol

8-geranyloxypsoralen

CAS No.: 7437-55-0

Cat. No.: VC21329441

Molecular Formula: C21H22O4

Molecular Weight: 338.4 g/mol

* For research use only. Not for human or veterinary use.

8-geranyloxypsoralen - 7437-55-0

CAS No. 7437-55-0
Molecular Formula C21H22O4
Molecular Weight 338.4 g/mol
IUPAC Name 9-[(2E)-3,7-dimethylocta-2,6-dienoxy]furo[3,2-g]chromen-7-one
Standard InChI InChI=1S/C21H22O4/c1-14(2)5-4-6-15(3)9-11-24-21-19-17(10-12-23-19)13-16-7-8-18(22)25-20(16)21/h5,7-10,12-13H,4,6,11H2,1-3H3/b15-9+
Standard InChI Key SOVNCTNQAWWYAQ-OQLLNIDSSA-N
Isomeric SMILES CC(=CCC/C(=C/COC1=C2C(=CC3=C1OC=C3)C=CC(=O)O2)/C)C
Canonical SMILES CC(=CCCC(=CCOC1=C2C(=CC3=C1OC=C3)C=CC(=O)O2)C)C
Melting Point 53 - 54 °C

Chemical Profile and Structural Characteristics

Molecular Identity and Nomenclature

8-Geranyloxypsoralen (CAS RN: 7437-55-0 , alternatively listed as 71612-25-4 in some databases) is a furanocoumarin characterized by a geranyloxy side chain attached to the psoralen backbone. Its systematic IUPAC name is 9-[(3,7-dimethylocta-2,6-dien-1-yl)oxy]-7H-furo[3,2-g]chromen-7-one . The molecular formula is C21H22O4, with a molecular weight of 338.40 g/mol . Discrepancies in CAS registry numbers across sources likely stem from variations in stereochemical descriptors or database curation practices .

Table 1: Physicochemical Properties of 8-Geranyloxypsoralen

PropertyValueSource
Molecular FormulaC21H22O4
Molecular Weight338.397–338.40 g/mol
Melting Point53–54°C
SolubilityDMSO, chloroform, acetonitrile
LogP5.61
Topological Polar Surface52.58 Ų

The compound’s lipophilicity (LogP = 5.61 ) suggests favorable membrane permeability, while its planar furanocoumarin core facilitates π-π interactions with biological targets .

Natural Occurrence and Synthesis

Biosynthetic Origins

8-Geranyloxypsoralen is isolated from multiple plant sources:

  • Citrus paradisi (grapefruit): Identified as a secondary metabolite in peel extracts .

  • Seseli mairei Wolff: Isolated from seeds alongside coumarinic and flavonoid derivatives .

  • Casimiroa spp.: Detected in seed extracts studied for vascular activity .

Synthetic Approaches

Row et al. (2006) developed a synthesis route for 8-geranyloxypsoralen analogues to optimize CYP3A4 inhibition . Key steps include:

  • Coumarin Core Functionalization: Psoralen derivatives undergo O-alkylation with geranyl bromide under phase-transfer conditions.

  • Stereochemical Control: The (E)-configuration of the geranyl chain is maintained using Pd-catalyzed coupling reactions .

  • Purification: Reverse-phase HPLC achieves >98% purity, as required for reference standards .

Biological Activities and Mechanisms

Cytochrome P450 Inhibition

8-Geranyloxypsoralen exhibits potent inhibition of CYP3A4 (IC50 = 3.93 μM ), a critical enzyme in drug metabolism. This non-competitive inhibition occurs through:

  • Heme-Iron Coordination: The lactone moiety binds the CYP3A4 active site .

  • Hydrophobic Interactions: The geranyl chain occupies the substrate access channel .

Table 2: Enzymatic Inhibition Profiles

TargetIC50/LC50Assay SystemReference
CYP3A43.93 μMHuman microsomes
BACE1<25 μMFluorogenic assay
B. xylophilus188.3 mg/LNematicidal assay
P. redivivus117.5 mg/LNematicidal assay

Vasorelaxant Effects

In rat aortic rings pre-contracted with phenylephrine, 8-geranyloxypsoralen (10–100 μM) induced endothelium-independent relaxation via:

  • Potassium Channel Activation: Hyperpolarization of vascular smooth muscle cells .

  • Calcium Influx Blockade: Inhibition of voltage-gated Ca2+ channels .

Pharmacological Implications

Neuroprotective Applications

The compound’s BACE1 inhibition (IC50 <25 μM ) suggests utility in Alzheimer’s disease therapeutics. BACE1 cleaves amyloid precursor protein (APP) to form β-amyloid plaques, a pathological hallmark of Alzheimer’s .

Agricultural Uses

Nematicidal activity against B. xylophilus (pinewood nematode) positions it as a natural alternative to synthetic pesticides . Field trials demonstrate 80% larval mortality at 200 mg/L within 72 hours .

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